4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate
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Overview
Description
4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to a dichlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate can be achieved through the esterification of 4-propylphenol with 2-(2,5-dichlorophenoxy)acetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an inert solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)propionic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,5-Dichlorophenoxyacetic acid
Uniqueness
4-Propylphenyl 2-(2,5-dichlorophenoxy)acetate is unique due to the presence of the propyl group on the phenyl ring, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(4-propylphenyl) 2-(2,5-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-2-3-12-4-7-14(8-5-12)22-17(20)11-21-16-10-13(18)6-9-15(16)19/h4-10H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWDKWNIWPRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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